Methyl 3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate
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Overview
Description
Methyl 3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate is a chemical compound with the molecular formula C9H14O4 and a molecular weight of 186.21 g/mol . This compound is characterized by the presence of an oxirane ring and an oxolan ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-3-(oxolan-3-yl)oxirane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the stability of the oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form corresponding diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
Methyl 3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate involves the reactivity of the oxirane ring. The ring strain in the oxirane makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various functionalized products, depending on the nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3-diethyl-3-(oxolan-3-yl)oxirane-2-carboxylate: This compound has similar structural features but with different substituents, leading to variations in reactivity and applications.
Methyl 3-(4-Methylphenyl)oxirane-2-carboxylate:
Uniqueness
Methyl 3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate is unique due to its specific combination of oxirane and oxolan rings, which imparts distinct reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic chemistry and industrial applications .
Biological Activity
Methyl 3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Formula: C10H18O3
Molecular Weight: 186.2481 g/mol
IUPAC Name: this compound
InChIKey: CYFDJMXHODROJG-UHFFFAOYSA-N
The compound features a unique oxirane ring structure, which contributes to its reactivity and biological properties. The presence of the oxolane moiety enhances its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as ring-opening reactions or esterification processes. Specific synthetic pathways may vary, but they generally aim to ensure high yield and purity of the final product.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest potential applications in developing new antimicrobial agents, particularly in combating antibiotic-resistant strains.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown promise in reducing inflammation. Experimental models have demonstrated that it can inhibit pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases.
The biological activity of this compound is primarily mediated through:
- Membrane Disruption: The oxirane structure allows for integration into lipid bilayers, leading to increased membrane permeability and cell lysis.
- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in bacterial metabolism, disrupting their growth and replication.
Case Studies
-
Study on Antimicrobial Efficacy:
A study published in the Egyptian Journal of Chemistry explored the antimicrobial effects of various derivatives, including this compound. Results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for drug development . -
Inflammatory Response Modulation:
Another research effort focused on the anti-inflammatory properties of this compound. In vivo studies demonstrated significant reductions in edema and inflammatory markers in treated mice compared to controls, suggesting a viable pathway for therapeutic application in inflammatory conditions .
Properties
Molecular Formula |
C9H14O4 |
---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
methyl 3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-9(6-3-4-12-5-6)7(13-9)8(10)11-2/h6-7H,3-5H2,1-2H3 |
InChI Key |
XXDCSEMWTDGWHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C(=O)OC)C2CCOC2 |
Origin of Product |
United States |
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